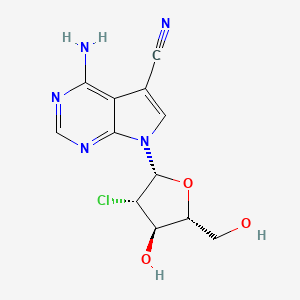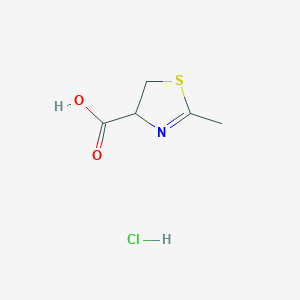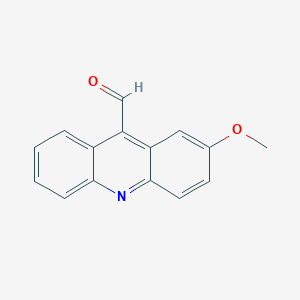
2-Methoxyacridine-9-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyacridine-9-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C15H11NO2. It is a derivative of acridine, a structure known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a methoxy group at the second position and an aldehyde group at the ninth position on the acridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyacridine-9-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with acridine, which undergoes a series of reactions to introduce the methoxy and aldehyde groups.
Formylation: The aldehyde group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) or other formylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process.
化学反应分析
Types of Reactions: 2-Methoxyacridine-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Methoxyacridine-9-carboxylic acid.
Reduction: 2-Methoxyacridine-9-methanol.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
2-Methoxyacridine-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: It serves as a fluorescent probe due to its ability to intercalate with DNA, making it useful in studying nucleic acid structures and functions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of optical sensors and materials with specific electronic properties.
作用机制
The mechanism of action of 2-Methoxyacridine-9-carbaldehyde primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The methoxy and aldehyde groups enhance its binding affinity and specificity towards DNA.
相似化合物的比较
Acridine-9-carbaldehyde: Lacks the methoxy group, making it less hydrophobic and potentially altering its interaction with biological targets.
2-Methoxyacridine: Lacks the aldehyde group, which may reduce its ability to form covalent bonds with nucleophiles.
9-Aminoacridine: Contains an amino group instead of an aldehyde, which significantly changes its chemical reactivity and biological activity.
Uniqueness: 2-Methoxyacridine-9-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and biological activities. Its ability to intercalate with DNA and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
113965-30-3 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-methoxyacridine-9-carbaldehyde |
InChI |
InChI=1S/C15H11NO2/c1-18-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3 |
InChI 键 |
LZUAXZUQMTVUGH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


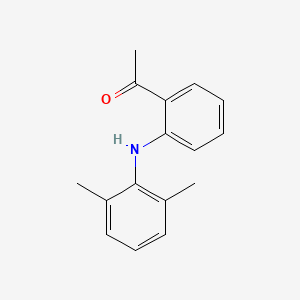
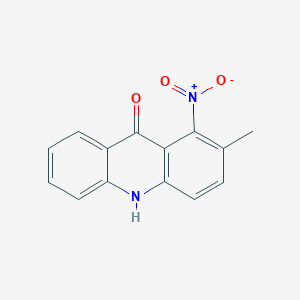
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
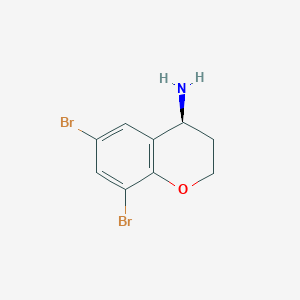
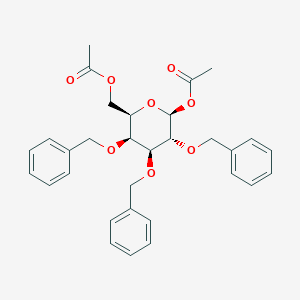

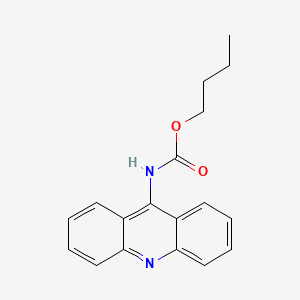
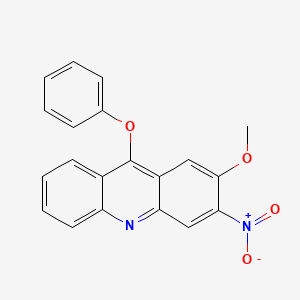
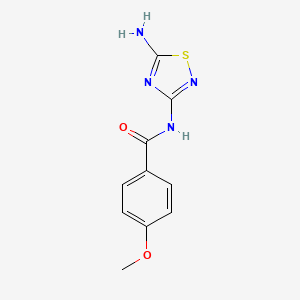
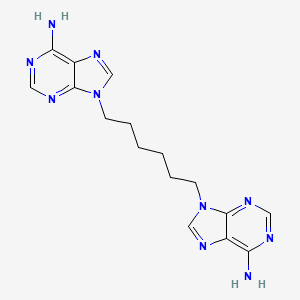
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
